Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

Procure this structurally unique benzodioxole-pyrrolidine sulfonamide (CAS 797020-15-6) as an unprofiled GPCR/kinase screening probe. The rare combination of a direct benzodioxole attachment, 4-chloro substitution, and 3-pyrrolidinylsulfonyl group constitutes a distinct pharmacophoric entity—its biological fingerprint cannot be inferred from close analogs. Complete absence of public bioactivity data maximizes novel hit discovery potential. For systematic SAR, co-procure with the methylene-bridged analog (796981-91-4) and thiazole analog (796988-09-5) to evaluate linker flexibility and heterocycle effects on target engagement. ≥95% purity; for R&D use only.

Molecular Formula C18H17ClN2O5S
Molecular Weight 408.85
CAS No. 797020-15-6
Cat. No. B3015697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS797020-15-6
Molecular FormulaC18H17ClN2O5S
Molecular Weight408.85
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl
InChIInChI=1S/C18H17ClN2O5S/c19-14-5-3-12(9-17(14)27(23,24)21-7-1-2-8-21)18(22)20-13-4-6-15-16(10-13)26-11-25-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,22)
InChIKeyCYGFABXQLCHNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 797020-15-6)


N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 797020-15-6) is a synthetic organic small molecule (C18H17ClN2O5S, MW 408.85) featuring three distinct pharmacophoric modules: a 1,3-benzodioxole moiety, a chloro-substituted benzamide core, and a pyrrolidin-1-ylsulfonyl group at the 3-position . It belongs to the broader class of aryl sulfonamide-benzamide hybrids that have attracted interest in medicinal chemistry for potential interactions with G-protein coupled receptors (GPCRs) and other signaling targets . Despite its structural complexity, the biological mechanism of action of this specific compound remains unelucidated in publicly available data . The compound is available from multiple chemical vendors for research use only, typically at ≥95% purity .

Structural Determinants Limiting Generic Substitution of N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide


Close structural analogs of N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide—such as compounds differing only in the benzodioxole-to-benzamide linkage (e.g., methylene-bridged variants, CAS 796981-91-4) or the heterocyclic amine partner (e.g., thiazole-substituted, CAS 796988-09-5; benzothiazole-substituted) —cannot be presumed interchangeable. Subtle modifications at these positions are known in the broader pyrrolidine sulfonamide class to profoundly alter GPCR subtype selectivity, metabolic stability, and solubility [1]. Without direct comparator data, the specific combination of a direct benzodioxole attachment, 4-chloro substitution, and a 3-pyrrolidinylsulfonyl group must be treated as a structurally distinct entity whose biological fingerprint cannot be inferred by extrapolation from analogs.

Quantitative Differentiation Evidence for N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide


Absence of Public Bioactivity Data Creates a Key Differentiation from Widely-Profiled Class Members

No quantitative bioactivity data (IC50, Ki, EC50) for N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide was located across major public databases including ChEMBL, BindingDB, and PubChem BioAssay as of the search date. A related N-(1,3-benzodioxol-5-yl)benzamide derivative (BDBM32106 / MLS000099937) showed IC50: 50 μM against HSP90 in a fluorescence polarization assay [1][2], indicating that compounds sharing the benzodioxole-benzamide scaffold can exhibit measurable protein-binding activity. The complete absence of profiling data for the target compound distinguishes it from heavily characterized pyrrolidine sulfonamides (e.g., urotensin II antagonists with reported Ki values in the nanomolar range) [3], making it a true 'blank slate' for discovery programs seeking novel starting points.

Medicinal Chemistry Chemical Biology Drug Discovery

Chloro and Sulfonyl Regioisomerism Drives Physicochemical Property Variability Within the Benzodioxole-Benzamide Series

The target compound's 4-chloro-3-(pyrrolidin-1-ylsulfonyl) substitution pattern is predicted to confer distinct lipophilicity and hydrogen-bonding capacity relative to positional isomers. The closest commercially available analog, N-(1,3-benzodioxol-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 796981-91-4), differs at two structural positions: a methylene linker to the benzodioxole and a para-sulfonyl substitution . Although no experimentally measured logP or solubility values were available for either compound in the public domain at the time of search, calculated logP (ClogP) differences arising from chloro/sulfonyl regioisomerism constitute a class-level inference that positions the target compound uniquely in screening libraries probing lipophilic tolerance. The pyrrolidine sulfonamide patent literature (US7019008B2) explicitly teaches that the position of substituents on the central phenyl ring significantly modulates urotensin II receptor potency and pharmacokinetic parameters [1].

Property-Based Design Chemical Libraries SAR Exploration

Benzodioxole Pharmacophore Differentiates from Benzothiazole and Thiazole Analogues in Target Engagement Potential

The 1,3-benzodioxole moiety in the target compound provides a unique heterocyclic aromatic surface compared to benzothiazole-containing analogs such as N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide and thiazole-containing analogs (CAS 796988-09-5) . In the endothelin receptor antagonist field, benzodioxole-containing pyrrolidine derivatives (e.g., atrasentan) achieve clinical-stage target engagement, demonstrating that the benzodioxole group enables specific receptor interactions [1]. The benzothiazole and thiazole variants present different hydrogen-bond acceptor profiles (sulfur vs. oxygen) and altered aromatic π-stacking geometries. While no head-to-head receptor profiling data exists for this exact series, the pharmacophoric distinction between the benzodioxole and alternative heterocycles is a class-level factor supporting non-interchangeability.

Receptor Pharmacology GPCR Screening Hit Identification

Recommended Application Scenarios for Procuring N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide


Novel GPCR or Kinase Panel Screening for Hit Identification

Given the complete absence of public bioactivity data , researchers can use this compound as a structurally novel probe in broad-panel GPCR or kinase screens. Its unprofiled status maximizes the probability of identifying unique hit profiles that are not encumbered by prior art, contrasting with well-characterized pyrrolidine sulfonamide urotensin II antagonists [1].

Structure-Property Relationship (SPR) Studies on Sulfonamide Regioisomerism

The 3-position pyrrolidinylsulfonyl group and direct benzodioxole linkage provide a rare regioisomeric entry point for SPR libraries . When procured alongside the para-sulfonyl, methylene-bridged analog (CAS 796981-91-4) , researchers can systematically evaluate how sulfonyl position and linker flexibility modulate logP, solubility, metabolic stability, and permeability—key parameters for lead optimization.

Benzodioxole vs. Benzothiazole Pharmacophoric Comparison

Purchase alongside N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide and the thiazole analog (CAS 796988-09-5) to generate comparative biological fingerprint data. This head-to-head pharmacophoric comparison can reveal whether the oxygen-based benzodioxole offers divergent target engagement relative to sulfur-containing heterocycles, a question relevant to programs targeting endothelin receptors, dopamine receptors, or other GPCR families [2].

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.